2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring attached to a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or hydrochloric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used as a building block for synthesizing advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of dithiane-containing molecules with biological systems, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may enhance the compound’s binding affinity to these targets, while the dithiane ring could play a role in modulating its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane.
3,4,5-Trimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
3,4,5-Trimethoxycinnamamide: Another compound containing the trimethoxyphenyl group, used in different applications.
Uniqueness
This compound is unique due to the presence of both the trimethoxyphenyl group and the dithiane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
57009-70-8 |
---|---|
Molecular Formula |
C13H18O3S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C13H18O3S2/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
QOWQNDBUFBXLMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.